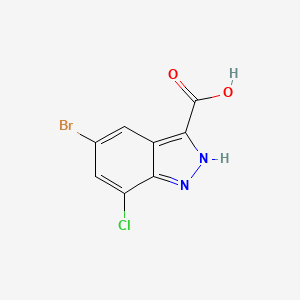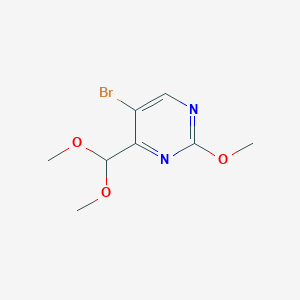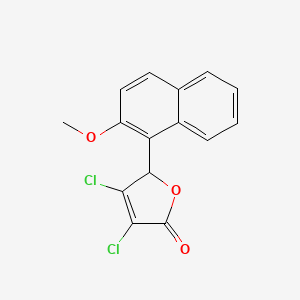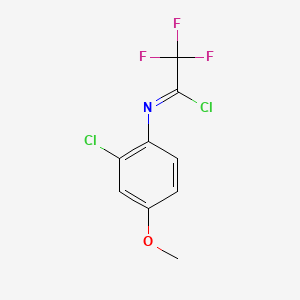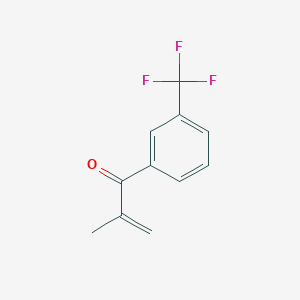
6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenones. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions, and two methyl groups at the 1st position of the naphthalenone structure. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of 1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as halogenation, methylation, and cyclization to form the desired naphthalenone structure, followed by selective fluorination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of difluoro-naphthoquinones.
Reduction: Formation of difluoro-naphthalenols.
Substitution: Formation of substituted naphthalenones with various functional groups.
科学的研究の応用
6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.
類似化合物との比較
6,8-Difluoro-1,1-dimethyl-2-naphthalenone: Similar structure but lacks the dihydro component.
6,8-Difluoro-1,1-dimethyl-3,4-dihydro-2-naphthalenol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness: 6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C12H12F2O |
|---|---|
分子量 |
210.22 g/mol |
IUPAC名 |
6,8-difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H12F2O/c1-12(2)10(15)4-3-7-5-8(13)6-9(14)11(7)12/h5-6H,3-4H2,1-2H3 |
InChIキー |
RDXYTMXZGRUWIU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CCC2=C1C(=CC(=C2)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



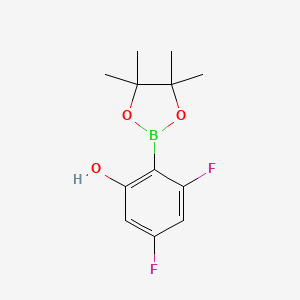
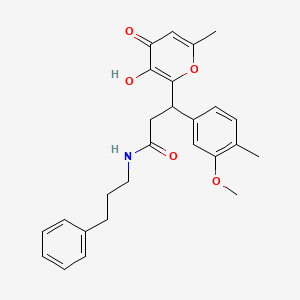
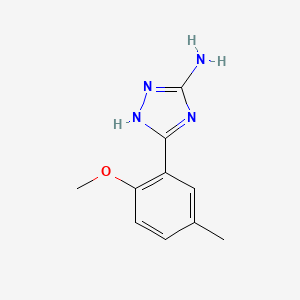

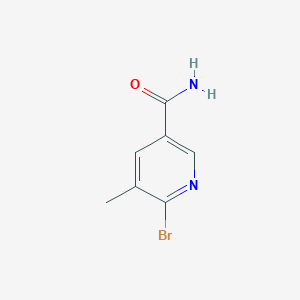
![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)
